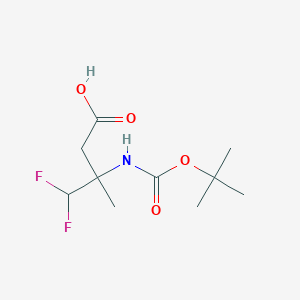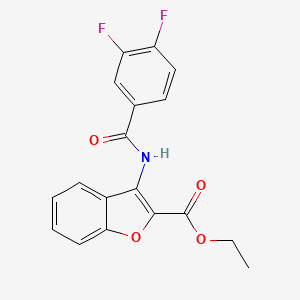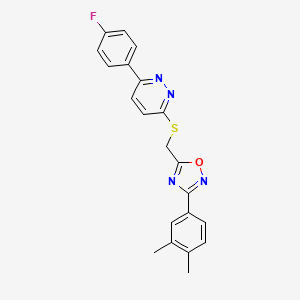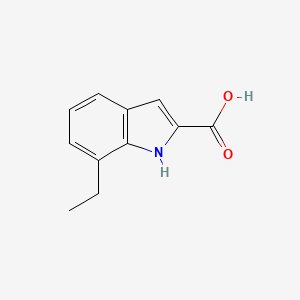
7-ethyl-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-ethyl-1H-indole-2-carboxylic Acid” is a derivative of indole . The molecular formula of this compound is C11H11NO2 and it has a molecular weight of 189.2105 . It is also known by other names such as Ethyl indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a focus of many researchers due to their potential biological properties . The formation of ethyl N-alkylated indol-2-carboxylates was confirmed by the disappearance of the indole NH proton signal from the 1H-NMR of these compounds .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 .
Chemical Reactions Analysis
Indole derivatives, including “this compound”, have been used as reactants in various chemical reactions. For instance, they have been used in the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 189.2105 and its molecular formula of C11H11NO2 .
Applications De Recherche Scientifique
Electrocatalysis and Material Science
Research on carbon-supported polyindole-5-carboxylic acid covalently bonded with pyridine-2,4-diamine copper complex has shown promising applications as a non-precious oxygen reduction catalyst. This study highlights the role of copper ions and carbon modification in enhancing electrochemical stability and charge transfer kinetics, suggesting potential applications in fuel cells and batteries (Yu et al., 2014).
Organic Synthesis
In the domain of organic synthesis, indole derivatives have been synthesized through various catalytic systems. For example, InBr3-promoted approaches to polysubstituted indoles from 2-ethynylanilines demonstrate the versatility of indole compounds in synthesizing bioactive molecules, which could imply applications in drug discovery and medicinal chemistry (Sakai et al., 2008).
Supercapacitor Electrodes
The effect of substituent position on the electrodeposition, morphology, and capacitance performance of polyindole bearing a carboxylic group has been investigated, revealing that such compounds can significantly impact the electrochemical properties of polymer nanowires. This research suggests applications in designing high-performance supercapacitors (Ma et al., 2015).
Plant Biology and Stress Mitigation
Studies on auxin-induced ethylene, involving compounds structurally related to indole-3-acetic acid, have explored the biochemical pathways triggering abscisic acid biosynthesis and growth inhibition in plants. This research has implications for understanding plant growth regulation and developing strategies for agricultural productivity under stress conditions (Hansen & Grossmann, 2000).
Bioethanol Production
Research on 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria ameliorates the biomass characters of Panicum maximum Jacq. under drought and salt stress, focusing on bioethanol production. This highlights the potential of indole and carboxylic acid derivatives in enhancing biofuel production efficiency through biotechnological interventions (Tiwari et al., 2018).
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological effects
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways, exhibiting a broad spectrum of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
The future directions for “7-ethyl-1H-indole-2-carboxylic Acid” and other indole derivatives include further studies on their synthesis and biological evaluation due to their potential biological properties . There is also interest in the development of a rapid, cheap, and concise one-pot, three-component sequence for their synthesis, based upon Fischer indolisation–N-alkylation .
Propriétés
IUPAC Name |
7-ethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-4-3-5-8-6-9(11(13)14)12-10(7)8/h3-6,12H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSBDGLASRGBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)
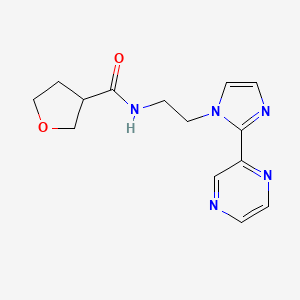
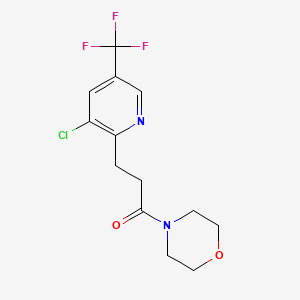
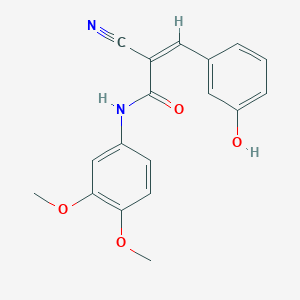
![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)
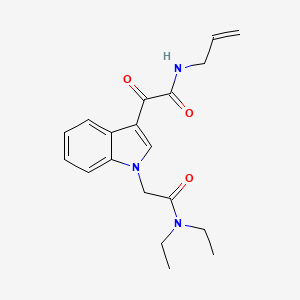
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2878029.png)
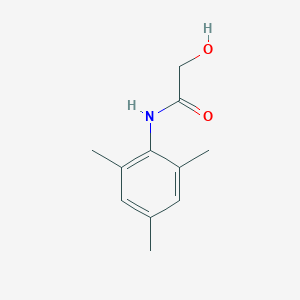
![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)
